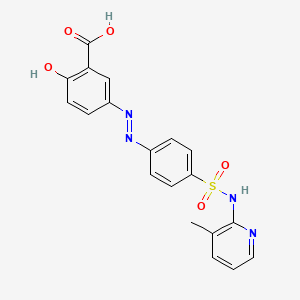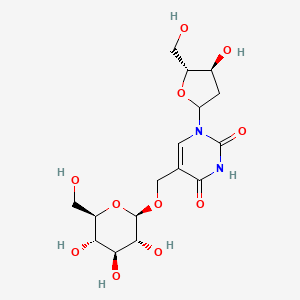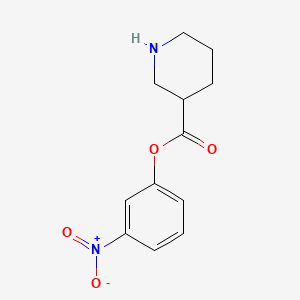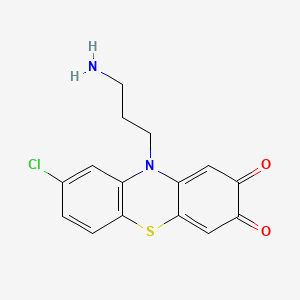![molecular formula C20H23F3N2O B1214470 (5-ethyl-1-azabicyclo[2.2.2]octan-7-yl)-[7-(trifluoromethyl)quinolin-4-yl]methanol CAS No. 38199-17-6](/img/structure/B1214470.png)
(5-ethyl-1-azabicyclo[2.2.2]octan-7-yl)-[7-(trifluoromethyl)quinolin-4-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-ethyl-1-azabicyclo[222]octan-7-yl)-[7-(trifluoromethyl)quinolin-4-yl]methanol is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-ethyl-1-azabicyclo[2.2.2]octan-7-yl)-[7-(trifluoromethyl)quinolin-4-yl]methanol typically involves multiple steps, starting with the preparation of the quinoline derivative. The quinoline ring can be synthesized through various methods, including the Skraup synthesis or Friedländer synthesis, which involve the condensation of aniline derivatives with ketones or aldehydes under acidic conditions.
The bicyclic structure, 1-azabicyclo[222]octane, can be synthesized through a series of cyclization reactions starting from simple amines and alkenes
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization steps and the employment of catalysts to enhance reaction rates and selectivity. Additionally, purification steps such as recrystallization or chromatography would be necessary to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(5-ethyl-1-azabicyclo[2.2.2]octan-7-yl)-[7-(trifluoromethyl)quinolin-4-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the quinoline ring would produce tetrahydroquinoline derivatives.
科学的研究の応用
Chemistry
In chemistry, (5-ethyl-1-azabicyclo[2.2.2]octan-7-yl)-[7-(trifluoromethyl)quinolin-4-yl]methanol is studied for its unique structural properties and reactivity. It can serve as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology
In biological research, this compound may be investigated for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. Its bicyclic structure and quinoline moiety make it a candidate for drug design and development.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects. Quinoline derivatives are known for their antimicrobial and antimalarial properties, and the addition of the bicyclic structure could enhance these effects or introduce new biological activities.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of (5-ethyl-1-azabicyclo[2.2.2]octan-7-yl)-[7-(trifluoromethyl)quinolin-4-yl]methanol would depend on its specific application. In a biological context, it could interact with various molecular targets such as enzymes or receptors. The quinoline moiety could intercalate with DNA or inhibit enzymes involved in nucleic acid synthesis, while the bicyclic structure could enhance binding affinity and specificity.
類似化合物との比較
Similar Compounds
Quinoline Derivatives: Compounds such as chloroquine and quinine, known for their antimalarial properties.
Bicyclic Amines: Compounds like tropane alkaloids, which have pharmacological effects on the nervous system.
Uniqueness
The uniqueness of (5-ethyl-1-azabicyclo[2.2.2]octan-7-yl)-[7-(trifluoromethyl)quinolin-4-yl]methanol lies in its combination of a quinoline moiety with a bicyclic structure and a trifluoromethyl group. This combination could result in unique chemical and biological properties not found in other similar compounds.
特性
CAS番号 |
38199-17-6 |
|---|---|
分子式 |
C20H23F3N2O |
分子量 |
364.4 g/mol |
IUPAC名 |
(5-ethyl-1-azabicyclo[2.2.2]octan-2-yl)-[7-(trifluoromethyl)quinolin-4-yl]methanol |
InChI |
InChI=1S/C20H23F3N2O/c1-2-12-11-25-8-6-13(12)9-18(25)19(26)16-5-7-24-17-10-14(20(21,22)23)3-4-15(16)17/h3-5,7,10,12-13,18-19,26H,2,6,8-9,11H2,1H3 |
InChIキー |
QFVZIFGMGPEWHZ-UHFFFAOYSA-N |
SMILES |
CCC1CN2CCC1CC2C(C3=C4C=CC(=CC4=NC=C3)C(F)(F)F)O |
正規SMILES |
CCC1CN2CCC1CC2C(C3=C4C=CC(=CC4=NC=C3)C(F)(F)F)O |
同義語 |
7'-trifluoromethyldihydrocinchonidine 7'-trifluoromethyldihydrocinchonidine dihydrochloride, (8alpha,9R)-isomer 7'-trifluoromethyldihydrocinchonidine dihydrochloride, (9S-(+-))-isomer 7'-trifluoromethyldihydrocinchonidine, (8alpha,9R)-isomer Ro 20-7776-001 WR-199426 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















